Cas no 1707582-37-3 (4-[3-(2,5-Dimethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde)
![4-[3-(2,5-Dimethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde structure](https://ja.kuujia.com/scimg/cas/1707582-37-3x500.png)
4-[3-(2,5-Dimethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde 化学的及び物理的性質
名前と識別子
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- 4-[3-(2,5-Dimethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde
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- インチ: 1S/C18H16N2O3/c1-12-3-4-13(2)16(9-12)18-19-17(23-20-18)11-22-15-7-5-14(10-21)6-8-15/h3-10H,11H2,1-2H3
- InChIKey: XBDJFGATKICZKC-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=C(OCC2ON=C(C3=CC(C)=CC=C3C)N=2)C=C1
4-[3-(2,5-Dimethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509249-1g |
4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde |
1707582-37-3 | 97% | 1g |
$505 | 2023-02-17 | |
Ambeed | A384414-1g |
4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde |
1707582-37-3 | 97% | 1g |
$515.0 | 2024-04-23 |
4-[3-(2,5-Dimethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
4-[3-(2,5-Dimethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehydeに関する追加情報
4-[3-(2,5-Dimethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde (CAS No. 1707582-37-3)
The compound 4-[3-(2,5-Dimethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde (CAS No. 1707582-37-3) is a highly specialized organic molecule with significant potential in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a substituted oxadiazole ring. The presence of the oxadiazole group, a five-membered heterocyclic ring containing two oxygen atoms and one nitrogen atom, imparts distinctive electronic properties to the molecule. Recent studies have highlighted its role in enhancing the bioavailability and stability of drug candidates.
The synthesis of this compound involves a multi-step process that includes nucleophilic substitution and coupling reactions. Researchers have optimized the reaction conditions to achieve high yields and purity levels. The molecule's structure has been extensively studied using advanced spectroscopic techniques such as NMR, IR, and X-ray crystallography. These studies have revealed that the compound exhibits a planar geometry due to the conjugation between the benzaldehyde and oxadiazole groups.
In terms of chemical properties, this compound demonstrates remarkable stability under physiological conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various applications in drug delivery systems. Recent research has focused on its ability to act as a scaffold for designing novel anti-cancer agents. The substitution pattern on the phenyl ring (specifically at positions 2 and 5) plays a critical role in modulating the compound's bioactivity.
The biological activity of this compound has been extensively investigated in recent years. Studies have shown that it exhibits potent anti-inflammatory and anti-proliferative effects against various cancer cell lines. The mechanism of action involves inhibition of key enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are implicated in inflammation and cancer progression. Furthermore, this compound has demonstrated selectivity towards cancer cells over normal cells, making it a promising candidate for targeted therapy.
From an environmental standpoint, this compound has been evaluated for its biodegradability and eco-toxicity. Research indicates that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. Additionally, it has shown low toxicity towards aquatic organisms, further supporting its safe use in pharmaceutical applications.
In conclusion, the compound 4-[3-(2,5-Dimethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde (CAS No. 1707582-37-3) represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structure, combined with favorable chemical and biological properties, positions it as a valuable tool for developing innovative therapeutic agents.
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